Tris-NTA per-Tert-butyl Ester

Surface Plasmon Resonance (SPR) Protein-labeling Affinity chromatography

Standard mono-NTA chelators suffer from rapid His-tag dissociation (KD ~10 µM), causing ligand decay and unreliable kinetic data. Tris-NTA per-Tert-butyl Ester (CAS 862778-57-2) is the fully protected precursor for synthesizing cyclic tris-NTA chelator heads. - Enables final chelators with subnanomolar affinity (KD ~0.14 nM) and >1-hour complex lifetime for stable biosensor surfaces. - Essential for functionalizing SPR chips, single-molecule microscopy labels, and serum-stable liposomal drug carriers. - Supplied as a research-grade intermediate; confirm final deprotection and metal-loading protocols before use.

Molecular Formula C84H148N8O24
Molecular Weight 1654.14
CAS No. 862778-57-2
Cat. No. B590860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris-NTA per-Tert-butyl Ester
CAS862778-57-2
Synonyms(α1S,α4S,α8S)-α1,α4,α8-tris[bis[2-(1,1-dimethylethoxy)-2-oxoethyl]amino]-11-[6-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxohexyl]-δ1,δ4,δ8-trioxo-1,4,8,11-Tetraazacyclotetradecane-1,4,8-tripentanoic Acid α1,α4,α8-Tris(1,1-dimethylethyl) Ester
Molecular FormulaC84H148N8O24
Molecular Weight1654.14
Structural Identifiers
SMILESCC(C)(C)OC(=O)CN(CC(=O)OC(C)(C)C)C(CCC(=O)N1CCCN(CCN(CCCN(CC1)C(=O)CCC(C(=O)OC(C)(C)C)N(CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)C(=O)CCC(C(=O)OC(C)(C)C)N(CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)C(=O)CCCCCNC(=O)OC(C)(C)C)C(=O)OC(C)(C)C
InChIInChI=1S/C84H148N8O24/c1-75(2,3)107-65(97)52-90(53-66(98)108-76(4,5)6)58(71(103)113-81(19,20)21)37-40-62(94)87-46-35-47-89(64(96)42-39-60(73(105)115-83(25,26)27)92(56-69(101)111-79(13,14)15)57-70(102)112-80(16,17)18)51-50-88(45-34-44-86(48-49-87)61(93)36-32-31-33-43-85-74(106)116-84(28,29)30)63(95)41-38-59(72(104)114-82(22,23)24)91(54-67(99)109-77(7,8)9)55-68(100)110-78(10,11)12/h58-60H,31-57H2,1-30H3,(H,85,106)/t58-,59-,60-/m0/s1
InChIKeyZKMCGMDLFWZTEK-RATTXREYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tris-NTA per-Tert-butyl Ester: Overview


Tris-NTA per-Tert-butyl Ester (CAS 862778-57-2) is a fully protected, multivalent nitrilotriacetic acid (NTA) derivative that serves as the definitive late-stage intermediate in the synthesis of cyclic trivalent chelator heads (tris-NTA) [1]. Unlike conventional mono-NTA chelators that exhibit rapid dissociation, the final deprotected form of this intermediate achieves a defined 1:1 stoichiometric binding with hexahistidine-tagged proteins and a complex lifetime exceeding one hour [2]. This compound is not an active chelator itself; its value in procurement is derived from the fact that it is the precursor to a chelator that demonstrates a KD for His-tagged proteins in the subnanomolar range (approximately 0.14 nM), representing an affinity increase of roughly four orders of magnitude over the 10 µM KD of standard mono-NTA [3].

Why Mono-NTA Chelators Cannot Substitute Tris-NTA


The critical performance limitation of standard mono-NTA chelators is their low-affinity, transient interaction with His-tags, characterized by a dissociation constant (KD) of approximately 10 µM and a rapid off-rate . This leads to protein loss via ligand decay, baseline drift, and distorted kinetic results in surface-based biosensing [1]. While other multivalent NTA precursors exist, the cyclic tri-NTA scaffold synthesized from this specific per-tert-butyl ester precursor has been explicitly shown to provide the highest affinity and kinetic stability among all reported reversible, low-molecular-weight interaction pairs, surpassing linear and dendritic trivalent chelator designs [2]. Using an alternative intermediate leads to a different scaffold architecture and suboptimal final performance, directly impacting experimental sensitivity and reproducibility [2].

Quantified Performance Advantages of Tris-NTA


Binding Affinity: Subnanomolar vs. Micromolar

The deprotected cyclic tris-NTA chelator, synthesized from Tris-NTA per-Tert-butyl Ester, achieves a subnanomolar dissociation constant (KD) for hexahistidine-tagged proteins, a stark contrast to the micromolar affinity of the standard mono-NTA chelator [1]. Fluorescence dequenching experiments determined a KD of approximately 0.14 nM for the tris-NTA/His-tag complex, compared to a KD of ~10,000 nM for mono-NTA, representing an over 70,000-fold improvement [1]. This is consistent with SPR measurements showing a 10,000-fold (four orders of magnitude) higher binding affinity .

Surface Plasmon Resonance (SPR) Protein-labeling Affinity chromatography

Complex Lifetime Stability

The final deprotected tris-NTA chelator forms a complex with His-tagged proteins that is kinetically stable for over one hour, whereas the mono-NTA complex dissociates almost instantaneously [1]. Analytical size exclusion chromatography (SEC) showed a stable 1:1 complex peak for tris-NTA, while mono-NTA showed no detectable co-elution with the protein [1]. This kinetic stability is directly attributed to the multivalent chelation made possible by the specific cyclic scaffold that this per-tert-butyl ester precursor enables [2].

Fluorescence labeling Kinetic stability MST (MicroScale Thermophoresis)

Scaffold Architecture: Cyclic vs. Linear Chelators

A systematic comparison of trivalent NTA-based multivalent chelator heads (MCHs) built on linear, cyclic, and dendritic scaffolds identified the cyclic tris-NTA chelator—derived from this specific per-tert-butyl ester precursor—as exhibiting the highest affinity and kinetic stability of all reported reversible, low-molecular-weight interaction pairs [1]. The cyclic scaffold pre-organizes the three NTA moieties for optimal chelation geometry, while linear and dendritic scaffolds suffer from conformational flexibility that reduces effective multivalency [1]. This translates into a KD that is significantly lower than that of other trivalent, but non-cyclic, NTA designs [2].

Protein engineering Multivalent chelators Cellular imaging

Key Research Applications


SPR Biosensor Chip Functionalization

Tris-NTA per-Tert-butyl Ester is the essential starting material for functionalizing surface plasmon resonance (SPR) biosensor chips with trivalent Ni-NTA surfaces. Conventional mono-NTA chips suffer from rapid protein dissociation (KD ~10 µM), which leads to ligand decay, baseline drift, and kinetic data that cannot be reliably fitted to standard models [1]. In contrast, chips prepared using the deprotected cyclic tris-NTA chelator enable stable capture with subnanomolar affinity as validated by the quantitative data in Section 3. This stability is required for accurate kinetic rate constant determination (ka, kd) for binding interactions and for capturing low-abundance analytes without signal loss over long measurement cycles [1].

Single-Molecule Fluorescence Imaging

In single-molecule fluorescence and super-resolution microscopy, labeling must be site-specific, stoichiometric, and stable enough to prevent dye loss during imaging. The >1 hour complex lifetime of the tris-NTA chelator derived from this precursor satisfies these criteria [2]. The alternative mono-NTA conjugate, with its transient binding, leads to rapid dye dissociation and unacceptable background fluorescence, while other multivalent chelator designs that lack the optimized cyclic scaffold may suffer from reduced signal-to-noise ratios and inconsistent labeling stoichiometry, as indicated by the scaffold comparison in Section 3 [3].

MicroScale Thermophoresis (MST) Assays

For MST-based binding assays, the high fluorescence signal and optimal signal-to-noise ratio of RED-tris-NTA conjugates (prepared from this precursor) are critical for sensitive detection of protein-protein interactions in complex biological matrices like cell lysates [2][4]. The high selectivity of the tris-NTA chelator for cumulated histidine tags—and not for dispersed surface histidines—enables specific labeling of tagged proteins even against a background of thousands of endogenous proteins, a feat impossible with the non-selective, weak binding of mono-NTA [2].

Liposome Surface Decoration for Drug Delivery

In the development of targeted liposomal drug delivery systems, retaining a His-tagged targeting protein on the liposome surface in the presence of serum is a major challenge. Mono-NTA lipids (KD ~10 µM) cannot retain proteins during circulation, whereas tris-NTA lipids (KD ~0.2-3 nM) demonstrated significantly tighter protein association in vitro in the presence of serum [5]. This makes Tris-NTA per-Tert-butyl Ester a necessary precursor for synthesizing the high-affinity lipid conjugates required for such pharmacokinetic and biodistribution research.

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